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Compound of Interest

Compound Name: Butoxybenzene

Cat. No.: B075284 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for understanding and predicting the reactivity of

butoxybenzene, a key consideration in drug development and toxicology. While specific

experimental data on butoxybenzene reactivity is limited in publicly available literature, this

document outlines expected metabolic pathways based on analogous compounds and details

the computational models that can be employed for validation. Furthermore, it presents a

generalized experimental protocol for investigating butoxybenzene metabolism in vitro.

Physico-chemical Properties of Butoxybenzene
A foundational understanding of butoxybenzene's properties is crucial for designing and

interpreting reactivity studies.
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Property Value

Molecular Formula C₁₀H₁₄O

Molecular Weight 150.22 g/mol

Boiling Point 210.3 °C

Melting Point -19 °C

Flash Point 82 °C

Water Solubility Low

Expected Reactivity and Metabolic Pathways
Based on the chemical structure of butoxybenzene, an aromatic ether, its reactivity is primarily

dictated by the benzene ring and the butoxy group.

Electrophilic Aromatic Substitution: The butoxy group is an activating group, directing

electrophilic substitution to the ortho and para positions of the benzene ring.

Metabolism: The metabolism of butoxybenzene is expected to be primarily mediated by the

cytochrome P450 (CYP450) family of enzymes in the liver.[1][2][3] The likely metabolic

pathways include:

O-dealkylation: Cleavage of the ether bond to yield phenol and butanol.

Aromatic hydroxylation: Addition of a hydroxyl group to the benzene ring, predominantly at

the para position.

Aliphatic hydroxylation: Oxidation of the butyl side chain.

These metabolic transformations can lead to the formation of more polar and readily excretable

metabolites, but may also produce reactive intermediates with toxicological implications.

Computational Models for Predicting Reactivity
Computational models are invaluable tools for predicting the metabolic fate and reactivity of

xenobiotics like butoxybenzene, especially when experimental data is scarce.[4]
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Model Type Description
Application to
Butoxybenzene

Data Required for
Validation

Quantitative Structure-

Activity Relationship

(QSAR)

Statistical models that

relate chemical

structure to biological

activity or chemical

reactivity.

Predict potential sites

of metabolism and

toxicological

endpoints.

Experimental data on

the metabolism and

toxicity of a series of

related

alkoxybenzenes.

Physiologically Based

Pharmacokinetic

(PBPK) Models

Compartmental

models that simulate

the absorption,

distribution,

metabolism, and

excretion (ADME) of a

chemical in the body.

Predict the time-

course of

butoxybenzene and its

metabolites in various

tissues.[5][6][7]

In vitro metabolic data

(e.g., from liver

microsomes), blood-

air and tissue-air

partition coefficients.

Quantum Mechanics

(QM) Methods

First-principles

calculations that can

predict reaction

energies and

activation barriers.

Determine the most

likely sites of

metabolic attack and

the relative stability of

potential metabolites.

Gas-phase reaction

kinetics data or

detailed enzymatic

reaction mechanisms.

Generalized Experimental Protocol: In Vitro
Metabolism of Butoxybenzene
This protocol describes a typical experiment to identify the primary metabolites of

butoxybenzene using liver microsomes.

Objective: To determine the metabolic profile of butoxybenzene when incubated with human

liver microsomes.

Materials:

Butoxybenzene

Human liver microsomes (pooled)
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NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

Phosphate buffer (pH 7.4)

Acetonitrile (for quenching)

Internal standard

LC-MS/MS system

Procedure:

Incubation: Prepare incubation mixtures in phosphate buffer containing human liver

microsomes and butoxybenzene.

Initiation: Pre-warm the mixtures at 37°C, then initiate the metabolic reaction by adding the

NADPH regenerating system.

Quenching: After a specified time (e.g., 60 minutes), terminate the reaction by adding ice-

cold acetonitrile containing an internal standard.

Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the

supernatant for analysis.

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to

identify and quantify potential metabolites of butoxybenzene.

Control Experiments: Perform control incubations without the NADPH regenerating system

and without butoxybenzene to account for non-enzymatic degradation and background

signals, respectively.

Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key processes in

validating butoxybenzene reactivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Validating Butoxybenzene Reactivity: A Guide to
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findings-with-computational-models-of-butoxybenzene-reactivity]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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